4-(4-Heptylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Heptylphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C20H24O3 It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Heptylphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-heptylphenylboronic acid.
Suzuki-Miyaura Coupling: This reaction involves coupling 4-heptylphenylboronic acid with a suitable haloaromatic compound in the presence of a palladium catalyst.
Oxidation: The resulting product undergoes oxidation to introduce the ketone group.
Hydrolysis: Finally, the compound is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Heptylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Scientific Research Applications
4-(4-Heptylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Heptylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its lipophilic nature suggests it may interact with cell membranes and intracellular proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-Heptylphenyl)benzoic acid: Similar in structure but lacks the ketone group.
4-Heptylbiphenyl-4’-carboxylic acid: Another related compound with a biphenyl structure.
Uniqueness
4-(4-Heptylphenyl)-4-oxobutanoic acid is unique due to the presence of both a heptyl group and a ketone group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(4-heptylphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20/h8-11H,2-7,12-13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAJLMGRXDVQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384255 | |
Record name | 4-(4-heptylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64779-09-5 | |
Record name | 4-(4-heptylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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